N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PTB7, and it is a derivative of the thiophene family of organic compounds. The structure of PTB7 is shown below:
Scientific Research Applications
In Vitro Inhibition of Metal Complexes
Sulfonamides like N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide are known for their carbonic anhydrase inhibitory properties. Büyükkıdan et al. (2017) synthesized metal complexes of a pyrazole-based sulfonamide and studied their inhibitory effect on human carbonic anhydrase isoenzymes. These complexes demonstrated more effective inhibitory activity than the free ligand, suggesting their potential in biomedical research (Büyükkıdan et al., 2017).
Anticancer and Anti-HCV Activities
Küçükgüzel et al. (2013) synthesized novel derivatives of celecoxib containing a pyrazole-sulfonamide moiety and evaluated their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds displayed modest inhibition of HCV NS5B RdRp activity and showed promising anticancer properties (Küçükgüzel et al., 2013).
Synthesis and Characterization
Peng-yun (2013) focused on the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide, investigating the effects of various factors on the yield of the product. This study contributes to the understanding of the synthesis process of sulfonamide derivatives (Peng-yun, 2013).
Antibacterial Evaluation
Azab et al. (2013) worked on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop them as antibacterial agents. The synthesized compounds showed high antibacterial activities, indicating their potential in antimicrobial research (Azab et al., 2013).
5-HT7 Receptor Selectivity
Canale et al. (2016) investigated N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines for their selectivity towards 5-HT7 receptors. They identified compounds with potent and selective antagonist properties, suggesting applications in the treatment of CNS disorders (Canale et al., 2016).
Anti-Breast Cancer and Antimicrobial Evaluation
Debbabi et al. (2016) synthesized novel heterocyclic sulfonamides and evaluated them as anti-breast cancer and antimicrobial agents. Some compounds showed higher activity than the reference drug MTX, highlighting their potential in cancer and antimicrobial therapy (Debbabi et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been known to interact with a variety of biological targets . For instance, imidazole derivatives have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . Similarly, thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
For instance, imidazole derivatives have been known to show a broad range of chemical and biological properties, indicating diverse modes of action . Similarly, thiazoles have been associated with several biological activities, suggesting multiple modes of action .
Biochemical Pathways
For instance, imidazole derivatives have been associated with a broad range of biological activities, suggesting that they may affect multiple biochemical pathways . Similarly, thiazoles have been found in many potent biologically active compounds, indicating that they may also affect various biochemical pathways .
Result of Action
Compounds with similar structures have been known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S3/c17-21(18,11-3-1-8-19-11)14-6-4-10-9-20-12(15-10)16-7-2-5-13-16/h1-3,5,7-9,14H,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSRFDZFMIGUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide |
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